N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1309980-13-9
VCID: VC0087367
InChI: InChI=1S/C17H25BN2O5/c1-15(2,3)19-14(21)11-8-12(10-13(9-11)20(22)23)18-24-16(4,5)17(6,7)25-18/h8-10H,1-7H3,(H,19,21)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC(C)(C)C
Molecular Formula: C17H25BN2O5
Molecular Weight: 348.206

N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS No.: 1309980-13-9

Cat. No.: VC0087367

Molecular Formula: C17H25BN2O5

Molecular Weight: 348.206

* For research use only. Not for human or veterinary use.

N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide - 1309980-13-9

Specification

CAS No. 1309980-13-9
Molecular Formula C17H25BN2O5
Molecular Weight 348.206
IUPAC Name N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Standard InChI InChI=1S/C17H25BN2O5/c1-15(2,3)19-14(21)11-8-12(10-13(9-11)20(22)23)18-24-16(4,5)17(6,7)25-18/h8-10H,1-7H3,(H,19,21)
Standard InChI Key MOGJLCAUYCKDQQ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC(C)(C)C

Introduction

Chemical Identity and Structural Features

N-tert-Butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide belongs to the class of arylboronic esters, which are critical in Suzuki-Miyaura cross-coupling reactions. Its structure integrates three functional groups:

  • A benzamide backbone, providing rigidity and planar geometry.

  • A nitro group at the 3-position, which enhances electrophilicity and participates in redox reactions.

  • A pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position, enabling carbon-carbon bond formation .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC17H25BN2O5\text{C}_{17}\text{H}_{25}\text{BN}_2\text{O}_5
Molecular Weight348.20 g/mol
CAS Number1309980-13-9
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)

The tert-butyl group enhances steric bulk, potentially improving stability during synthetic procedures . The nitro group’s electron-withdrawing nature directs electrophilic substitution reactions to specific positions on the aromatic ring.

Synthetic Pathways

General Synthesis Strategy

The compound is synthesized via palladium-catalyzed borylation of a halogenated benzamide precursor. A representative method involves:

  • Substrate Preparation: 5-Bromo-3-nitro-N-tert-butylbenzamide is reacted with bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2_2) and potassium acetate .

  • Reaction Conditions: Conducted in 1,4-dioxane at 100°C under inert atmosphere for 3–5 hours .

  • Workup: Purification via silica gel chromatography yields the product in ~71% purity .

Table 2: Representative Synthesis Parameters

ParameterValueSource
CatalystPd(dppf)Cl2_2
Ligand1,1'-Bis(diphenylphosphino)ferrocene
Solvent1,4-Dioxane
Temperature100°C
Reaction Time3 hours
Yield71%

Mechanistic Insights

The palladium catalyst facilitates oxidative addition of the aryl bromide to form a Pd(II) intermediate. Transmetallation with the diboron reagent generates a Pd-boryl complex, followed by reductive elimination to yield the boronic ester. The nitro group remains inert under these conditions due to its meta-directing nature.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The pinacol boronic ester moiety enables participation in Suzuki-Miyaura reactions, forming biaryl structures essential in pharmaceutical intermediates. For example:
Ar-B(pin)+Ar’XPdAr-Ar’\text{Ar-B(pin)} + \text{Ar'}-X \xrightarrow{\text{Pd}} \text{Ar-Ar'}
where Ar\text{Ar} = aryl group from the compound and Ar’\text{Ar'}-X = halogenated coupling partner.

Medicinal Chemistry

Boronic acids and esters are pivotal in protease inhibitor design. The nitro group may be reduced to an amine for further functionalization, enabling access to aminobenzamide derivatives with biological activity.

Table 3: Comparative Reactivity of Boronic Esters

CompoundReaction Yield (%)ApplicationSource
Target Compound71Cross-coupling
3-Methoxy Analog68Enzyme inhibition studies
4-(tert-Butyl) Derivative75Materials science

Analytical Characterization

Spectroscopic Data

  • 1H NMR^1\text{H NMR}: Expected signals include tert-butyl singlet (~1.3 ppm), aromatic protons (7.5–8.2 ppm), and pinacol methyl groups (~1.2 ppm).

  • LC-MS: [M+H]+^+ peak at m/z 349.2 .

Industrial and Research Significance

Global suppliers like Amadis Chemical Company Limited offer the compound for ~$215/250 mg, reflecting its niche applications . Its utility in constructing complex aromatics positions it as a valuable intermediate in drug discovery pipelines, particularly for kinase inhibitors and PET tracer development.

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